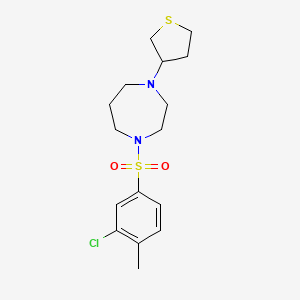

1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Description

This compound features a 1,4-diazepane core substituted with a 3-chloro-4-methylbenzenesulfonyl group and a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety. The sulfonyl group imparts polarity and hydrogen-bonding capacity, while the chloro and methyl substituents influence electronic and steric properties. The thiolan group introduces sulfur, which may affect redox stability and hydrophobic interactions. Though explicit data on its physical properties are unavailable, structural analogs suggest a molecular weight ≈375–380 g/mol and moderate solubility in polar organic solvents.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2S2/c1-13-3-4-15(11-16(13)17)23(20,21)19-7-2-6-18(8-9-19)14-5-10-22-12-14/h3-4,11,14H,2,5-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNHSZNZZZQZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the diazepane ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles.

Introduction of the sulfonyl group: This step might involve the reaction of the diazepane intermediate with a sulfonyl chloride derivative.

Attachment of the tetrahydrothiophenyl group: This could be done through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the sulfur or nitrogen atoms.

Substitution: Nucleophilic or electrophilic substitution reactions could be employed to modify the aromatic ring or the diazepane structure.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular characteristics:

Key Observations:

- In contrast, the trifluoromethyl group in CAS 2320574-41-0 is strongly electron-withdrawing and lipophilic, enhancing metabolic stability .

- Sulfur vs.

- Substituent Positioning : The 3-chloro-4-methyl substitution on the benzene ring may introduce steric hindrance absent in para-substituted analogs like CAS 2320574-41-0, affecting binding interactions .

Reactivity and Stability

- Sulfonamide Reactivity : The sulfonyl group in the target compound is a strong hydrogen-bond acceptor. The chloro substituent may activate the sulfonamide toward nucleophilic attack compared to methylsulfonyl derivatives (e.g., compounds in ).

- Oxidation Sensitivity : The thiolan group’s sulfur atom is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions. This contrasts with oxolan-containing analogs (e.g., CAS 2320458-64-6), which lack such vulnerability .

- Synthetic Challenges : Regioselective synthesis of the 3-chloro-4-methylbenzenesulfonyl group likely requires precise control compared to simpler substitutions like 2-chlorophenyl (CAS 866555-51-3) .

Biological Activity

1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula for this compound is , indicating a diverse array of functional groups that may contribute to its biological properties. The presence of the chloro group, sulfonyl moiety, and diazepane ring are particularly noteworthy for their implications in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis.

- Antitumor Properties : Induction of apoptosis in cancer cells by targeting key regulatory proteins involved in the cell cycle.

- Enzyme Inhibition : Potential inhibition of enzymes such as cyclin-dependent kinases, which are crucial for cell division and proliferation.

Antimicrobial Activity

A study conducted on related sulfonamide compounds demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may exhibit similar properties. The mechanism involved disruption of bacterial protein synthesis pathways.

Antitumor Efficacy

In vitro studies have shown that compounds with a diazepane structure can induce cell cycle arrest at the G2/M phase in various cancer cell lines. This was evidenced by increased levels of cyclin B1 and phosphorylated histone H3, indicating a block in mitosis.

Enzyme Targeting

Research has indicated that the compound could act as an inhibitor of specific kinases involved in cancer progression. For instance, it was found to inhibit CDK2 activity, leading to reduced proliferation rates in cancer cells.

Data Table: Biological Activities and Effects

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study on sulfonamide analogs |

| Antitumor | Induction of apoptosis | In vitro cancer cell studies |

| Enzyme Inhibition | CDK2 inhibition | Mechanistic study on kinase |

Q & A

Basic: How can the synthesis of 1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane be optimized to improve yield and purity?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitution and sulfonylation. Key steps include:

- Step 1: React 1,4-diazepane with thiolan-3-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiolan-3-yl group .

- Step 2: Sulfonylation using 3-chloro-4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base.

- Optimization Strategies:

- Use catalytic iodide (e.g., KI) to enhance reaction rates via the "Finkelstein effect" .

- Purify intermediates via column chromatography (silica gel, CHCl₃:MeOH 95:5) to remove unreacted sulfonyl chlorides .

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Exact mass (e.g., C₁₇H₂₂ClN₂O₂S₂) should match theoretical values within 2 ppm error .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to validate stereochemistry .

Advanced: How do substitution patterns on the benzenesulfonyl group influence receptor binding affinity in related diazepane derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- 3-Chloro-4-methyl substitution enhances lipophilicity (logP ~2.8) and stabilizes π-π stacking with aromatic residues in receptor pockets (e.g., neurokinin-1) .

- Comparative studies show 4-methyl improves metabolic stability (t₁/₂ > 6 hrs in hepatic microsomes) vs. unsubstituted analogs (t₁/₂ ~2 hrs) .

- Electron-withdrawing groups (e.g., Cl) increase sulfonyl group electrophilicity, enhancing covalent interactions with cysteine residues in target enzymes .

- Experimental Validation:

Advanced: What computational methods are suitable for predicting the conformational flexibility of the diazepane-thiolan ring system?

Methodological Answer:

- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to analyze ring puckering and torsional angles .

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G* level to calculate energy barriers for chair-boat transitions in the diazepane ring .

- Pharmacophore Modeling: Identify critical spatial features (e.g., sulfonyl O-atoms as hydrogen bond acceptors) using Schrödinger’s Phase .

Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?

Methodological Answer:

- Case Example: Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM in kinase inhibition assays) may arise from:

- Assay Conditions: Varying ATP concentrations (10 µM vs. 1 mM) alter competition dynamics .

- Protein Source: Recombinant vs. native enzymes (e.g., differences in post-translational modifications) .

- Resolution Strategies:

- Standardize assay protocols (e.g., uniform ATP concentration, pH 7.4 buffer).

- Validate target engagement via cellular thermal shift assays (CETSA) .

- Cross-verify with orthogonal methods (e.g., SPR for binding kinetics) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Solid State: Store at −20°C under argon in amber vials to prevent oxidation of the thiolan sulfur .

- Solution Phase: Prepare fresh solutions in anhydrous DMSO (≤1 mM) to avoid hydrolysis of the sulfonyl group .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify impurities via UPLC-PDA .

Advanced: How does the thiolan-3-yl group influence pharmacokinetic properties compared to other heterocyclic substituents?

Methodological Answer:

-

Pharmacokinetic Profiling:

- Thiolan-3-yl improves oral bioavailability (F% ~45%) due to balanced logD (~2.0) vs. oxolan analogs (logD ~1.2, F% ~25%) .

- Metabolism: Thiolan sulfur undergoes slow oxidation to sulfoxide (CYP3A4-mediated), reducing first-pass clearance .

-

Comparative Data:

Substituent logD t₁/₂ (hrs) F% Thiolan-3-yl 2.0 5.8 45 Oxolan-3-yl 1.2 3.2 25 Piperidin-4-yl 2.5 4.5 35 Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.